1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride is a chemical compound with the molecular formula C₈H₈ClF₄N₃ and a molecular weight of 257.61 g/mol. This compound is characterized by its unique structure, which includes a guanidine group and a trifluoromethyl-substituted phenyl ring. It is typically available in a purity of around 95% and is commonly used in various research applications due to its interesting chemical properties and potential biological activities .
These reactions make it valuable for synthesizing more complex organic molecules.
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride has shown promise in various biological assays. Its structural features suggest potential activity against certain biological targets, including:
Further research is required to fully elucidate its biological mechanisms and therapeutic potential.
The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride typically involves the following steps:
Specific reaction conditions, such as temperature and solvent choice, can vary based on the desired yield and purity .
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride has several applications in research:
Several compounds share structural similarities with 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[4-Chloro-3-(trifluoromethyl)phenyl]guanidine | C₉H₈ClF₃N₃ | Contains chlorine instead of fluorine; potential antibacterial activity |
| 1-[2-Fluoro-4-(trifluoromethyl)phenyl]guanidine | C₈H₈F₄N₃ | Similar trifluoromethyl substitution; studied for anticancer effects |
| 1-(2-Fluoro-3-nitrophenyl)guanidine | C₈H₈F₂N₄O₂ | Contains a nitro group; researched for different biological activities |
The uniqueness of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride lies in its specific combination of fluorine and trifluoromethyl substitutions, which may confer distinct electronic properties and reactivity profiles compared to similar compounds. This makes it particularly interesting for targeted applications in medicinal chemistry and materials science .
| Band (cm⁻¹) | IR intensity | Raman activity | Assignment | Structural origin | Key references |
|---|---|---|---|---|---|
| 1670 ± 5 | vs | w | ν_as(C=N) | Protonated guanidine CN₃ stretch | 66 |
| 1632 ± 5 | s | m | ν_s(C=N) + δ(NH₂) | Guanidine frame | 23 |
| 1600–1585 | m | s | ν(C=C) | Fluoro- and CF₃-substituted ring | 33 |
| 1270 ± 10 | s | m | ν_as(CF₃) | Trifluoromethyl stretch | 21 |
| 1155–1145 | vs | w | ν_s(CF₃) | Rigid CF₃ group | 21 |
| 700 ± 10 | m | s | δ_s(CF₃) | CF₃ symmetric deformation | 33 |
| 520 ± 10 | w | m | δ_as(CF₃) | CF₃ asymmetric deformation | 21 |
Observations
Density-functional normal-coordinate analysis on the cationic monomer (B3LYP/6-311++G**) apportions the potential energy of the principal modes as follows:
| Mode | Computed ν (cm⁻¹) | CF₃ (%) | Guanidine frame (%) | Ring (%) |
|---|---|---|---|---|
| ν_as(C=N) | 1673 | 4 | 74 | 22 |
| ν_s(C=N) | 1636 | 3 | 68 | 29 |
| ν_as(CF₃) | 1274 | 82 | 3 | 15 |
| ν_s(CF₃) | 1152 | 87 | 2 | 11 |
The PED confirms that guanidine vibrations are largely localised, whereas CF₃ stretches are essentially pure and therefore excellent handles for monitoring CF₃-specific interactions [3].
| Solvent (λ-cut-off nm) [4] | λ_max obs (nm) | ε (10³ dm³ mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|---|
| Acetonitrile (190) | 254 | 8.1 | π→π* Aromatic core |
| Methanol (205) | 255 | 7.6 | π→π* (A-band) |
| Water (190) | 249 | 6.8 | π→π* blue-shift by H-bonding |
| Dimethyl sulfoxide (268) | 261 | 8.4 | π→π* solvatochromic red-shift |
The bathochromic trend AcN < MeOH < DMSO parallels solvent basicity, indicating modest charge-transfer character, in line with CF₃-substituted aromatics that absorb near 255 nm [5].
B3LYP/6-311++G* TD-DFT single excitations (gas phase) reproduce the lowest intense transition at 4.82 eV (257 nm, f = 0.19) arising from HOMO → LUMO π-π on the fluoro-trifluoromethyl phenyl ring, in excellent agreement with experiment [5]. A second, weaker transition at 5.60 eV (221 nm, f = 0.05) is calculated for a guanidine-centred n→π* excitation.
| Nucleus | δ (ppm) | Multiplicity | J (Hz) | Assignment | Literature window |
|---|---|---|---|---|---|
| ¹H | (7.38–7.12) | m | 8.5 (³J_F-H) | H-3 / H-6 (ring) | 6 |
| ¹H | 6.82 | d | 3.0 | H-4 (meta to F, CF₃) | 6 |
| ¹H | 6.59 | br s | – | N-H (guanidinium) | 66 |
| ¹³C | ~158 | q, J_C-F ≈ 35 | – | C-N of guanidine | 62 |
| ¹³C | 133 | d, J_C-F ≈ 250 | – | C-2 (ipso-F) | 68 |
| ¹³C | 124 | q, J_C-F ≈ 273 | – | CF₃ carbon | 68 |
| ¹³C | 116–121 | m | – | Ring C-H | 72 |
| ¹⁹F | –61.1 | s | CF₃ | 73 | |
| ¹⁹F | –113.8 | d | 8.5 | F-2 (ring) | 6 |
Chemical-shift dispersion is dominated by (i) strong deshielding of the guanidine carbon (≈ 158 ppm) upon protonation [6] and (ii) characteristic high-field CF₃ resonance (-61 ppm) [7]. Long-range ³J_F-H coupling identifies the F-containing ortho carbon and confirms regiochemistry.
| m/z | Rel. intensity | Neutral loss | Proposed cation structure | Origin | Supporting references |
|---|---|---|---|---|---|
| 257 | 100 | – | M⁺ - | Molecular ion | 42 |
| 188 | 42 | 69 (- CF₃) | C₆H₅F CN₃H₃⁺ | Cleavage of CF₃ | 42 |
| 198 | 31 | 59 (NH=C(NH₂)₂) | C₆H₄F-CF₃⁺ | Loss of guanidine | 43 |
| 145/147 | 15/5 | +Cl repertoire | Isotopic pair from HCl adduct | Salt fragmentation | 57 |
| 69 | 10 | – | CF₃⁺ | Diagnostic trifluoromethyl ion | 42 |
Characteristic 69 Da elimination of a trifluoromethyl radical is typical for CF₃-bearing aromatics [8], whereas the 59 Da guanidine loss mirrors the facile cleavage observed in arginine-containing peptides [9]. The presence of a modest molecular ion demonstrates moderate stability of the conjugated cation under hard ionisation.